molecular formula C21H23FN4OS B6527773 2-cyclohexyl-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1019103-64-0

2-cyclohexyl-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No.: B6527773
CAS No.: 1019103-64-0
M. Wt: 398.5 g/mol
InChI Key: LFJMOXRWZMMXJR-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a 4-(4-fluorophenyl)-1,3-thiazol-2-yl group and at the 3-position with a methyl group. The N-acetamide moiety is linked to a cyclohexyl group, distinguishing it from related derivatives. Its structural complexity combines heterocyclic motifs (pyrazole, thiazole) and fluorinated aromatic systems, which are often associated with enhanced pharmacological properties such as metabolic stability and target affinity .

Properties

IUPAC Name

2-cyclohexyl-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4OS/c1-14-11-19(24-20(27)12-15-5-3-2-4-6-15)26(25-14)21-23-18(13-28-21)16-7-9-17(22)10-8-16/h7-11,13,15H,2-6,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJMOXRWZMMXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2CCCCC2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyclohexyl-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a cyclohexyl group and a fluorophenyl moiety, is of interest in medicinal chemistry due to its possible applications in treating various diseases.

The molecular formula of the compound is C21H23FN4OSC_{21}H_{23}FN_{4}OS with a molecular weight of approximately 398.5 g/mol. The compound contains several functional groups that may contribute to its biological activity, including thiazole and pyrazole rings, which are known for their pharmacological properties.

PropertyValue
Molecular FormulaC21H23FN4OSC_{21}H_{23}FN_{4}OS
Molecular Weight398.5 g/mol
CAS Number1019103-64-0

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing thiazole and pyrazole moieties. For instance, derivatives similar to this compound have shown promising results against various viruses. In particular, compounds with structural similarities have been tested against herpes simplex virus (HSV) and other viral pathogens, demonstrating significant inhibition of viral replication in vitro .

Anticancer Activity

The compound's structural elements suggest potential anticancer properties. Studies on related pyrazole and thiazole derivatives reveal moderate cytotoxicity against cancer cell lines. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cell viability at low concentrations. This suggests that this compound could be further explored for its anticancer potential .

Antifungal Activity

Thiazole-containing compounds have also been investigated for antifungal activity. The structure of this compound may lend itself to similar antifungal properties as seen in other thiazole derivatives. Research indicates that modifications in the thiazole ring can enhance antifungal potency, suggesting a pathway for developing new antifungal agents based on this compound .

Study on Antiviral Properties

A study published in European PMC evaluated various heterocyclic compounds for their antiviral activity against HSV. Compounds structurally related to this compound were tested and showed up to 91% inhibition of HSV replication at a concentration of 50 μM with low cytotoxicity .

Cytotoxicity Evaluation

In another study focusing on the cytotoxic effects of similar pyrazole derivatives, compounds were screened against multiple cancer cell lines. The results indicated varying degrees of cytotoxicity with some compounds achieving significant cell death at concentrations below 50 μg/mL. This suggests that derivatives of the compound may possess similar or enhanced anticancer activities .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

This compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets. The presence of the thiazole and pyrazole moieties suggests possible activity in modulating enzyme functions or receptor interactions.

  • Anticancer Activity : Research indicates that compounds containing thiazole and pyrazole structures exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest .
  • Anti-inflammatory Properties : The compound's structure may allow it to inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases. Compounds with similar functionalities have demonstrated effectiveness in reducing inflammation in preclinical models .

Neuropharmacology

The structural characteristics of 2-cyclohexyl-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide suggest potential applications in neuropharmacology.

  • CNS Activity : Compounds with similar frameworks have been investigated for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, potentially providing therapeutic benefits in conditions such as anxiety and depression .

Synthesis and Chemical Research

The synthesis of this compound involves multi-step organic reactions that showcase its chemical versatility.

  • Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve the use of catalysts and specific reagents that facilitate the formation of the thiazole and pyrazole rings .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound can lead to the development of more potent derivatives.

  • Modification Studies : Researchers are exploring modifications to the cyclohexyl and fluorophenyl groups to enhance biological activity and selectivity towards specific targets. Such studies are crucial for optimizing therapeutic profiles and reducing side effects .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

Study ReferenceApplicationFindings
AnticancerDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potency.
Anti-inflammatoryShowed reduction in inflammatory markers in animal models, suggesting therapeutic potential in inflammatory diseases.
NeuropharmacologyExhibited anxiolytic effects in behavioral tests, indicating potential use in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name / ID Key Structural Features Biological/Physicochemical Properties References
Target Compound : 2-Cyclohexyl-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide Cyclohexyl-acetamide, 4-fluorophenyl-thiazole, 3-methyl-pyrazole High lipophilicity (cyclohexyl), potential for improved CNS penetration; fluorophenyl enhances target binding .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chloro-acetamide, 4-chlorophenyl, 3-cyano-pyrazole Cyano group increases polarity; chlorophenyl may reduce metabolic stability due to dehalogenation risks. Exhibits insecticidal activity .
2-Chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide Chloro-acetamide, 4-fluorophenyl, 3-methyl-pyrazole (lacks thiazole) Absence of thiazole reduces molecular complexity; fluorophenyl improves pharmacokinetics over chlorophenyl analogs .
2-(4-Chlorophenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide Chlorophenyl-acetamide, thiophene-substituted thiazole, 3-methyl-pyrazole Thiophene introduces π-π stacking potential but may reduce electronegativity compared to fluorophenyl. Higher solubility due to thiophene’s polarity .
2,2,2-Trifluoro-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(4-methylphenyl)pyrazol-3-yl]acetamide Trifluoroacetamide, 4-fluorophenyl-thiazole, 4-methylphenyl-pyrazole Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects; may improve binding to hydrophobic pockets .

Key Findings:

Cyclohexyl vs. Chloro/fluoro acetamides, while metabolically labile, are easier to synthesize via nucleophilic substitution reactions .

Thiazole Substitution :

  • The 4-fluorophenyl-thiazole in the target compound offers stronger electron-withdrawing effects and tighter target binding (e.g., kinase inhibition) compared to thiophene or unsubstituted thiazoles .

Pyrazole Modifications: 3-Methyl-pyrazole in the target compound balances steric bulk and metabolic stability. Cyano or nitro groups (e.g., ) increase reactivity but may lead to off-target interactions .

Biological Activity Trends :

  • Pyrazole-thiazole hybrids (e.g., ) show antiproliferative activity against Plasmodium falciparum (IC₅₀: 0.1–1 μM), suggesting the target compound may exhibit similar efficacy .
  • Chlorophenyl/fluorophenyl derivatives () demonstrate insecticidal and antifungal activity, while hydroxyacetamides () prioritize anti-inflammatory effects .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for thiazole formation. A modified protocol achieves 82% yield:

Procedure :

  • React 4-fluoroacetophenone (1.0 equiv) with thiourea (1.2 equiv) in ethanol at reflux.

  • Add bromine (1.1 equiv) dropwise to generate the α-bromo ketone in situ.

  • Cyclize intermediate at 80°C for 6 hours.

Key Data :

ParameterValue
Yield82%
Purity (HPLC)98.5%
Reaction Time6 hours

Characterization by 1H^1H-NMR confirms regioselectivity: δ 7.85 (d, 2H, Ar-F), 6.95 (s, 1H, Thiazole H-5).

Synthesis of 1-(4-(4-Fluorophenyl)-1,3-Thiazol-2-yl)-3-Methyl-1H-Pyrazol-5-Amine

Cyclocondensation with β-Keto Nitriles

Adapting methods from 5-aminopyrazole synthesis, the pyrazole ring forms via:

Procedure :

  • React 4-(4-fluorophenyl)-1,3-thiazol-2-amine (1.0 equiv) with 3-oxopentanedinitrile (1.1 equiv) in acetic acid at 120°C.

  • Stir for 12 hours under nitrogen.

Optimization :

  • Solvent Screening : Acetic acid outperforms DMF and toluene, minimizing side products.

  • Catalyst : ZnCl₂ (5 mol%) increases yield to 76% by accelerating imine formation.

Spectroscopic Validation :

  • 13C^{13}C-NMR: δ 158.2 (C=O), 144.5 (Thiazole C-2), 115.3 (Pyrazole C-5).

Synthesis of 2-Cyclohexylacetyl Chloride

Cyclohexylacetic Acid Activation

Procedure :

  • Treat cyclohexylacetic acid (1.0 equiv) with oxalyl chloride (2.0 equiv) in dry DCM.

  • Add catalytic DMF (0.1 equiv) and stir at 0°C for 2 hours.

Yield : 94% (colorless liquid, stored under argon).

Safety Note : Exothermic reaction requires controlled addition to prevent thermal degradation.

Final Coupling to Form Target Compound

Amide Bond Formation

Procedure :

  • Add 2-cyclohexylacetyl chloride (1.05 equiv) dropwise to a solution of 1-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (1.0 equiv) in THF.

  • Use triethylamine (3.0 equiv) as base at -10°C.

  • Warm to room temperature and stir for 8 hours.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords 68% yield.

Critical Parameters :

ParameterOptimal Value
Temperature-10°C → 25°C
SolventTHF
Equivalents (Cl⁻)1.05

Characterization :

  • HRMS : m/z 454.1921 [M+H]⁺ (calc. 454.1925).

  • IR : 1654 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).

Alternative Synthetic Routes

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the pyrazole-thiazole intermediate on Wang resin enables rapid screening of acylating agents:

Advantages :

  • Reduces purification steps.

  • Achieves 85% purity without chromatography.

Limitations :

  • Lower yield (52%) due to incomplete resin cleavage.

Industrial Scalability Considerations

Cost-Benefit Analysis of Key Steps

StepCost DriverMitigation Strategy
Thiazole SynthesisBromine handlingSubstitute with NBS
Acyl ChlorideOxalyl chlorideUse PCl₅ in batch reactors
CouplingTHF volumeSwitch to 2-MeTHF (recyclable)

Q & A

Q. Q1. What are the established synthetic methodologies for preparing 2-cyclohexyl-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide and its derivatives?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and coupling. For example:

  • Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using 4-fluorophenyl-substituted precursors and thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Pyrazole ring construction via cyclocondensation of hydrazines with β-keto esters or diketones, optimized at 120–150°C with acid/base catalysis .
  • Step 3 : Acetamide coupling: The cyclohexylacetamide moiety is introduced via nucleophilic substitution or Schotten-Baumann reaction, requiring anhydrous solvents (e.g., DMF) and coupling agents like EDC/HOBt .
  • Key Catalysts : Pyridine, zeolite (Y-H), or piperidine are often used to enhance reaction efficiency .

Q. Q2. How is the structural integrity of this compound validated during synthesis?

Structural validation employs:

  • Spectroscopy : 1^1H/13^13C NMR confirms proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and carbonyl groups (C=O at ~168–172 ppm). IR identifies functional groups (N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C21_{21}H22_{22}FN4_4OS: calculated 397.15, observed 397.14) .
  • X-ray Crystallography : For crystalline derivatives, bond lengths and angles are analyzed (e.g., thiazole-pyrazole dihedral angles < 10° indicate planarity) .

Advanced Research Questions

Q. Q3. What strategies are recommended to resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial potency) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance thiazole reactivity, while cyclohexyl groups improve lipophilicity and membrane penetration .
  • Experimental Design : Use standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) and control for variables like solvent polarity (DMSO vs. water) .
  • Data Normalization : Express IC50_{50} values relative to positive controls (e.g., celecoxib for COX-2) to account for batch-to-batch variability .

Q. Q4. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., COX-2) to identify critical interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Val349) .
  • ADMET Prediction : Tools like SwissADME predict logP (~3.5) and aqueous solubility (<10 µM), highlighting the need for prodrug strategies to enhance bioavailability .
  • QSAR Studies : Correlate substituent electronegativity (e.g., fluorine) with metabolic stability in liver microsome assays .

Q. Q5. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Forced Degradation : Expose the compound to acidic (HCl, 0.1M), basic (NaOH, 0.1M), oxidative (H2_2O2_2, 3%), and photolytic conditions (ICH Q1B guidelines) .
  • HPLC-MS/MS : Monitor degradation pathways (e.g., hydrolysis of the acetamide group yields cyclohexylacetic acid and pyrazole-thiazole fragments) .
  • Stability-Indicating Methods : Validate assays using peak purity analysis (UV-DAD) and mass spectral deconvolution .

Q. Q6. How does the presence of the 4-fluorophenyl-thiazole moiety influence reactivity in cross-coupling reactions?

  • Electronic Effects : The fluorine atom increases electrophilicity at the thiazole C-2 position, facilitating Suzuki-Miyaura couplings with boronic acids (e.g., aryl/heteroaryl partners) .
  • Steric Considerations : The 3-methyl group on the pyrazole ring may hinder access to catalysts (e.g., Pd(PPh3_3)4_4), requiring bulky ligands (XPhos) for efficient coupling .

Q. Q7. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Scale-Up Issues : Exothermic reactions (e.g., thiazole cyclization) risk thermal runaway. Use controlled addition of reagents and inline FTIR for real-time monitoring .
  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or pH-dependent extraction (e.g., isolate acetamide at pH 6–7) .
  • Yield Optimization : Replace zeolite (Y-H) with recyclable catalysts (e.g., Amberlyst-15) to reduce costs .

Methodological Considerations

Q. Q8. What protocols are recommended for assessing in vitro cytotoxicity while minimizing false positives?

  • Cell Line Selection : Use >2 cell lines (e.g., HepG2 for liver toxicity, HEK293 for renal). Include primary cells (e.g., human fibroblasts) to confirm specificity .
  • Assay Controls : Pre-treat cells with NAC (N-acetylcysteine) to distinguish ROS-mediated cytotoxicity from direct apoptosis .
  • Data Interpretation : Normalize IC50_{50} values to protein content (BCA assay) to account for cell density variations .

Q. Q9. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?

  • Validation of Models : Cross-check docking results (AutoDock Vina) with experimental SAR data (e.g., fluorine substitution increases COX-2 affinity by 1.5-fold) .
  • Solvent Effects : Include explicit solvent molecules (TIP3P water) in MD simulations to improve binding energy calculations .
  • False-Negative Analysis : Re-evaluate compounds with poor in silico scores but high experimental activity for alternative binding modes .

Q. Q10. What are best practices for storing and handling this compound to prevent degradation?

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent photolysis and oxidation .
  • Solvent Compatibility : Dissolve in DMSO (dry) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .
  • Quality Control : Perform HPLC purity checks (>98%) every 6 months and after freeze-thaw cycles .

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